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Compound Name: 2-(4-methoxyphenyl)acetaldehyde

Cat. No.: B1346790 Get Quote

Introduction
In the landscape of pharmaceutical research and organic synthesis, the unambiguous

structural confirmation of chemical entities is a cornerstone of scientific rigor. 2-(4-
methoxyphenyl)acetaldehyde (CAS 5703-26-4), an aromatic aldehyde with the molecular

formula C₉H₁₀O₂, serves as a valuable building block in the synthesis of more complex

molecules.[1][2] Its reactivity, driven by the aldehyde functional group, and its aromatic nature

make it a compound of interest. This guide provides an in-depth analysis of the core

spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS)—used to characterize this compound. Our approach emphasizes not just

the data itself, but the underlying principles and experimental logic that transform raw spectra

into a definitive structural assignment, creating a self-validating analytical workflow.

Molecular Structure and Atom Numbering
To facilitate a clear and logical discussion of the spectroscopic data, the following atom

numbering scheme will be used throughout this guide.

Caption: Molecular structure of 2-(4-methoxyphenyl)acetaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and
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integration of proton (¹H) and carbon (¹³C) signals, we can map the precise connectivity of the

atoms.

¹H NMR Spectroscopy: Mapping the Protons
Experimental Protocol: A sample of 2-(4-methoxyphenyl)acetaldehyde is dissolved in

deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

standard. The spectrum is acquired on a 400 MHz spectrometer. The choice of CDCl₃ is

strategic; it is an excellent solvent for this compound and its residual proton signal does not

interfere with the signals of interest.

Data Summary:

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.71 Triplet (t) 1H Aldehydic H (H9)

7.10 Doublet (d) 2H Aromatic H (H2, H3)

6.93 Doublet (d) 2H Aromatic H (H5, H7)

3.80 Singlet (s) 3H Methoxy H (H12)

3.63 Doublet (d) 2H Methylene H (H6)

Interpretation and Expertise:

The ¹H NMR spectrum provides a wealth of structural information.[3]

Aldehydic Proton (9.71 ppm): The signal at 9.71 ppm is highly deshielded, a characteristic

feature of an aldehyde proton due to the electron-withdrawing nature of the adjacent

carbonyl oxygen. It appears as a triplet, which is a crucial piece of evidence. This triplet

multiplicity arises from coupling to the two adjacent methylene protons (H6), confirming the -

CH₂-CHO moiety.

Aromatic Protons (7.10 and 6.93 ppm): The signals in the aromatic region between 6.93 and

7.10 ppm integrate to four protons.[3] The para-substitution pattern on the benzene ring

results in a classic AA'BB' system, which often simplifies to two distinct doublets. The protons
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at C2 and C3 are chemically equivalent, as are the protons at C5 and C7. The doublet at

7.10 ppm corresponds to the protons ortho to the acetaldehyde group, while the doublet at

6.93 ppm corresponds to the protons ortho to the electron-donating methoxy group.

Methoxy Protons (3.80 ppm): The sharp singlet at 3.80 ppm, integrating to three protons, is

characteristic of a methoxy group (-OCH₃). Its singlet nature indicates no adjacent protons to

couple with.

Methylene Protons (3.63 ppm): This signal, integrating to two protons, corresponds to the

methylene group (C6). It appears as a doublet due to coupling with the single aldehydic

proton (H9).
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Analyze Chemical Shifts

Analyze Coupling Patterns
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Assign Structure

Click to download full resolution via product page

Caption: ¹H NMR experimental and analysis workflow.

¹³C NMR Spectroscopy: The Carbon Backbone
Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample

prepared for ¹H NMR analysis, on a spectrometer operating at a corresponding frequency (e.g.,

100 MHz for a 400 MHz ¹H instrument). Proton decoupling is used to simplify the spectrum to a

series of singlets, where each unique carbon environment produces a distinct signal.

Data Summary:
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Chemical Shift (δ) ppm Assignment

201.5 Aldehyde Carbonyl (C8)

158.8 Aromatic C-O (C4)

130.5 Aromatic CH (C2, C3)

129.8 Aromatic C-C (C1)

114.2 Aromatic CH (C5, C7)

55.3 Methoxy Carbon (C12)

49.8 Methylene Carbon (C6)

Interpretation and Expertise:

The ¹³C spectrum confirms the carbon framework deduced from the ¹H NMR.

Carbonyl Carbon (201.5 ppm): The signal far downfield is unequivocally assigned to the

aldehydic carbonyl carbon. Its significant deshielding is a direct result of the attached

electronegative oxygen.

Aromatic Carbons (114.2 - 158.8 ppm): Four signals are observed in the aromatic region.

The most downfield of these, at 158.8 ppm, is assigned to the carbon atom directly attached

to the electron-donating methoxy group (C4). The two signals at 130.5 and 114.2 ppm

represent the protonated aromatic carbons. The signal at 129.8 ppm is assigned to the

quaternary carbon (C1) attached to the acetaldehyde side chain.

Aliphatic Carbons (49.8 and 55.3 ppm): The signal at 55.3 ppm is characteristic of a methoxy

carbon. The signal at 49.8 ppm is assigned to the methylene carbon (C6).

Infrared (IR) Spectroscopy: Probing Functional
Groups
Experimental Protocol: The IR spectrum is obtained by placing a drop of the neat liquid sample

between two sodium chloride (NaCl) plates, creating a thin film. This method is simple and

avoids solvent interference. The sample is then scanned with infrared radiation.
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Data Summary:

Wavenumber (cm⁻¹) Functional Group Vibration

3000-3100 Aromatic C-H Stretch

2800-3000 Aliphatic C-H Stretch

~1730 Aldehyde C=O Stretch

~1610, ~1510 Aromatic C=C Bending

~1250 C-O Stretch

Interpretation and Expertise:

The IR spectrum acts as a rapid diagnostic tool for the presence of key functional groups.[3]

Carbonyl Stretch (~1730 cm⁻¹): The most prominent and diagnostic peak is the strong, sharp

absorption around 1730 cm⁻¹, which is characteristic of an aldehyde carbonyl (C=O)

stretching vibration.[3] Its position confirms the presence of the aldehyde.

C-H Stretches (2800-3100 cm⁻¹): The spectrum shows distinct C-H stretching absorptions.

The peaks above 3000 cm⁻¹ are indicative of aromatic C-H bonds, while the peaks just

below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the methylene and methoxy groups.

[3]

Aromatic and C-O Vibrations: The absorptions around 1610 and 1510 cm⁻¹ are due to the

C=C bond vibrations within the aromatic ring. A strong band around 1250 cm⁻¹ is

characteristic of the C-O stretching of the aryl ether (methoxy group).

Mass Spectrometry (MS): Molecular Weight and
Fragmentation
Experimental Protocol: The mass spectrum is acquired using an Electron Ionization (EI)

source. The sample is vaporized and bombarded with a high-energy electron beam (typically

70 eV). This process creates a positively charged molecular ion (radical cation) which can then
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undergo fragmentation. The analyzer separates these ions based on their mass-to-charge ratio

(m/z).

Data Summary:

m/z Relative Intensity Proposed Fragment

150 Moderate [M]⁺˙ (Molecular Ion)

121 100% (Base Peak) [M - CHO]⁺

91 Moderate [C₇H₇]⁺

77 Moderate [C₆H₅]⁺

Interpretation and Expertise:

MS provides the molecular weight and crucial structural information through predictable

fragmentation pathways.

Molecular Ion Peak (m/z 150): The peak at m/z 150 corresponds to the molecular weight of

the compound (C₉H₁₀O₂), confirming its elemental composition.[1][3]

Base Peak (m/z 121): The most intense signal in the spectrum, the base peak, appears at

m/z 121. This peak results from a characteristic alpha-cleavage event—the loss of the formyl

radical (•CHO, 29 mass units) from the molecular ion.[3] The resulting cation at m/z 121 is a

4-methoxybenzyl cation, which is highly stabilized by resonance with the methoxy-

substituted aromatic ring. This stability is the reason it is the most abundant fragment.

[C₉H₁₀O₂]⁺˙
m/z = 150

(Molecular Ion)

[C₈H₉O]⁺
m/z = 121

(Base Peak)

- •CHO (29 u)
α-cleavage
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Caption: Primary fragmentation pathway of 2-(4-methoxyphenyl)acetaldehyde in EI-MS.

Conclusion: A Self-Validating Spectroscopic Profile
The structural elucidation of 2-(4-methoxyphenyl)acetaldehyde is a prime example of a self-

validating analytical process. Each spectroscopic technique provides a unique and

complementary piece of the structural puzzle.

MS establishes the molecular weight (150 u) and points to a stable 4-methoxybenzyl core

(m/z 121).

IR confirms the presence of the key aldehyde (C=O at ~1730 cm⁻¹) and methoxy (C-O at

~1250 cm⁻¹) functional groups.

¹³C NMR provides a complete carbon count and identifies the carbonyl, aromatic, methoxy,

and methylene environments.

¹H NMR definitively maps the proton connectivity, confirming the -CH₂-CHO moiety through

the mutual coupling of the methylene and aldehyde protons, and verifies the para-

substitution pattern on the aromatic ring.

Together, these datasets leave no ambiguity, providing researchers and drug development

professionals with the unequivocal structural confirmation required for advancing their work

with confidence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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